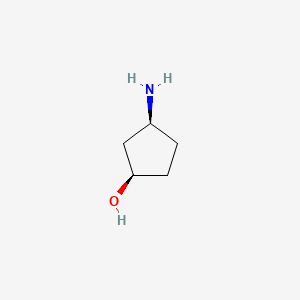
N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(1-phenylethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(1-phenylethyl)oxalamide, commonly known as HNP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HNP is a novel oxalamide derivative that has been synthesized and studied for its biochemical and physiological effects, as well as its mechanism of action.
Applications De Recherche Scientifique
Naphthalene-derived compounds, including N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(1-phenylethyl)oxalamide, have been studied across various fields for their unique chemical properties and applications. This discussion explores the scientific research applications of these compounds, excluding information related to drug use, dosage, and side effects, focusing on their roles in materials science, organic synthesis, and as chemosensors.
Applications in Catalysis and Organic Synthesis
A class of N-(naphthalen-1-yl)-N'-alkyl oxalamides has demonstrated significant efficacy as ligands in copper-catalyzed arylation reactions. These ligands have enabled the coupling of (hetero)aryl iodides with primary amines under notably mild conditions, showcasing their utility in facilitating complex organic synthesis processes with high turnovers and minimal catalyst loading. This advancement offers a more efficient pathway for preparing (hetero)aryl amines, a crucial component in various pharmaceuticals and organic materials (Gao et al., 2017).
Chemosensory Applications
Naphthalene derivatives have been effectively used as chemosensors, with specific applications in detecting metal ions and other substances. For instance, a naphthalene thiourea derivative has been employed as a dual chemosensor for F− and Cu2+/Hg2+ ions, showcasing its potential in environmental monitoring and bioimaging of Cu2+ ions in macrophage cells. This dual functionality underscores the versatility of naphthalene-derived compounds in sensing applications, providing a foundation for developing novel detection systems for a range of analytes (Udhayakumari & Velmathi, 2015).
Materials Science and Electronics
In the realm of materials science, naphthalene-derived compounds have been incorporated into host materials for organic light-emitting diodes (OLEDs). These compounds, characterized by their bipolar charge-transporting properties, have significantly influenced the development of high-efficiency yellow phosphorescent OLEDs. The ability to fine-tune the molecular structure of these materials to achieve desired electronic properties highlights the significant potential of naphthalene derivatives in advancing organic electronics and photonics technologies (Nam et al., 2018).
Propriétés
IUPAC Name |
N-(3-hydroxy-3-naphthalen-1-ylpropyl)-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-16(17-8-3-2-4-9-17)25-23(28)22(27)24-15-14-21(26)20-13-7-11-18-10-5-6-12-19(18)20/h2-13,16,21,26H,14-15H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYCTTYIJQEOMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(1-phenylethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1E)-[(4-fluoro-3-nitrophenyl)imino]methyl]phenol](/img/structure/B2701484.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2701485.png)
![2-[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2701486.png)
![4-acetyl-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2701487.png)



![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-chlorobenzamide](/img/structure/B2701493.png)



![N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B2701499.png)
